molecular formula C17H20N4OS B2530562 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide CAS No. 941945-23-9

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide

Cat. No.: B2530562
CAS No.: 941945-23-9
M. Wt: 328.43
InChI Key: JMKNBVOVFHBESX-UHFFFAOYSA-N
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Description

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide typically involves multiple steps, starting with the formation of the thiazole and triazole rings. The process often includes:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole and triazole moiety, which are known for their diverse biological activities. The molecular formula is C16H19N5SC_{16}H_{19}N_{5}S, with a molecular weight of approximately 363.42 g/mol. The presence of the o-tolyl group may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown promising results against various bacterial strains. A study demonstrated that similar compounds had minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of thiazolo-triazole derivatives have been explored extensively. In vitro studies have shown selective cytotoxicity against tumor cell lines. For example, one study reported that derivatives exhibited IC50 values in the range of 28-290 ng/mL against various cancer cell lines, indicating their potential as chemotherapeutic agents .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease progression. For instance, some thiazolo-triazole derivatives were found to inhibit the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease . This suggests a dual role in both antimicrobial and neuroprotective activities.

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups displayed enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .

Case Study 2: Anticancer Activity

In a comparative study involving various thiazolo-triazole derivatives, one compound demonstrated significant antiproliferative activity against human cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer). The log GI50 values were recorded as 5.84 and 5.66 respectively . This highlights the potential for these compounds in cancer therapy.

Table 1: Antimicrobial Activity of Thiazolo-Triazole Derivatives

Compound IDBacterial StrainMIC (μg/mL)
10fStaphylococcus aureus50
10gEscherichia coli100
10hBacillus cereus75

Table 2: Anticancer Activity Against Tumor Cell Lines

Compound IDCell LineIC50 (ng/mL)
15aSNB-7532
15bUO-3130
15cWI-38 VA-1328

Properties

IUPAC Name

2-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-11(2)16(22)18-9-8-13-10-23-17-19-15(20-21(13)17)14-7-5-4-6-12(14)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNBVOVFHBESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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